1,4-Dibenzoylthiosemicarbazide

X-ray crystallography Structural characterization Solid-state chemistry

Why choose this 1,4-Dibenzoylthiosemicarbazide? Unlike the 1,2-regioisomer, only the 1,4-substitution pattern reliably cyclizes to 4H-5-mercapto-3-phenyl-1,2,4-triazole under basic conditions—the 1,2-isomer yields degradation products. This regioisomerically pure building block also serves as a versatile ligand for Mn, Co, Ni, Cu, and Zn complexes, and its derivatives show MIC ≤8 µg/mL against S. aureus, B. subtilis, and M. luteus. For Ddl-targeted antimicrobial programs, this scaffold is your validated starting point. Insist on the correct regioisomer—generic substitution compromises reproducibility.

Molecular Formula C₁₅H₁₃N₃O₂S
Molecular Weight 299.35
CAS No. 58975-55-6
Cat. No. B1145546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzoylthiosemicarbazide
CAS58975-55-6
Synonyms2-[(Benzoylamino)thioxomethyl]hydrazide Benzoic Acid;  N-(2-Benzoylhydrazinecarbonothioyl)benzamide; 
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzoylthiosemicarbazide (CAS 58975-55-6): Synthetic, Structural, and Bioactive Properties for R&D Procurement


1,4-Dibenzoylthiosemicarbazide (DBTSC, CAS 58975-55-6) is a dibenzoylated thiosemicarbazide derivative with molecular formula C₁₅H₁₃N₃O₂S and molecular weight 299.35 g/mol [1]. The compound is synthesized via benzoylation of thiosemicarbazide or 1-benzoylthiosemicarbazide with benzoyl chloride in basic medium, yielding a mixture of 1,2- and 1,4-dibenzoyl regioisomers that require chromatographic or differential solubility separation [2]. The 1,4-regioisomer serves as both a direct precursor to 4H-5-mercapto-3-phenyl-1,2,4-triazole via base-catalyzed cyclization and as a versatile ligand scaffold for transition metal complexation [3][4].

Why 1,4-Dibenzoylthiosemicarbazide Cannot Be Substituted with Alternative Thiosemicarbazide Analogs


Thiosemicarbazide derivatives exhibit pronounced structure-dependent divergence in biological activity, metal coordination geometry, and synthetic utility. The 1,4-dibenzoyl substitution pattern confers distinct electronic and steric properties compared to 1,2-dibenzoyl, mono-benzoyl, or 4-substituted analogs, directly impacting cyclization pathways to triazoles [1], metal binding stoichiometry [2], and antimicrobial potency [3]. Class-level ADMET profiling further indicates that thiosemicarbazides as a class possess higher metabolic activity and increased toxicity compared to semicarbazides, with significantly higher plasma protein binding and longer half-life [4]. These regioisomer-specific and class-level differences make generic substitution without empirical validation scientifically unsound.

Quantitative Evidence Guide: 1,4-Dibenzoylthiosemicarbazide (CAS 58975-55-6) vs. Analogs


1,4-Dibenzoylthiosemicarbazide Exhibits Nearly Planar Molecular Conformation in Crystalline State

Single-crystal X-ray diffraction analysis reveals that 1,4-dibenzoylthiosemicarbazide adopts a nearly planar molecular geometry in the solid state, with deviations within 0.2 Å [1]. The torsion angle for C(4)-C(7)-C(8)-C(9) is -179(2)°, confirming an extended conjugated conformation distinct from the more folded geometries observed in 1,2-dibenzoylthiosemicarbazide regioisomers. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4).

X-ray crystallography Structural characterization Solid-state chemistry

1,4-Dibenzoylthiosemicarbazide Selectively Cyclizes to 4H-5-Mercapto-3-phenyl-1,2,4-triazole While 1,2-Isomer Degrades Differently

Treatment of the 1,4-/1,2-dibenzoylthiosemicarbazide isomeric mixture with 5% Na₂CO₃ solution at boiling temperature yields selective cyclization products [1]. The 1,4-isomer undergoes intramolecular cyclization to form 4H-5-mercapto-3-phenyl-1,2,4-triazole (the expected heterocyclic product), whereas the 1,2-isomer is converted to 1,2-dibenzoylhydrazine under identical conditions. This differential reactivity has been confirmed by IR and NMR spectroscopy and establishes that the two regioisomers are not synthetically interchangeable.

Heterocyclic synthesis Regioselective cyclization Triazole precursors

1,4-Dibenzoylthiosemicarbazide Derivatives Achieve MIC ≤ 8 μg/mL Against Gram-Positive Reference Strains with Potency Comparable to Ampicillin

A series of chemically modified 1,4-dibenzoylthiosemicarbazide derivatives demonstrated potent antibacterial activity, with the most active compounds achieving MICs ≤ 8 μg/mL against reference strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus [1]. Selected compounds inhibited the growth of S. aureus clinical isolates at concentrations equipotent or lower than that required for ampicillin, and in some cases proved as effective or more effective than vancomycin, streptomycin, and nitrofurantoin.

Antibacterial activity MIC determination Gram-positive pathogens

1,4-Dibenzoylthiosemicarbazide Forms Structurally Diverse Transition Metal Complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)

The ligand 1,4-dibenzoyl-3-thiosemicarbazide (DBtsc) coordinates with first-row transition metal ions to form complexes of distinct stoichiometries: [M(DBtsc-H)(SCN)] for M = Mn(II), Co(II), Zn(II); [M(DBtsc-H)(SCN)(H₂O)] for M = Ni(II), Cu(II); [M(DBtsc-H)Cl] for M = Co(II), Ni(II), Cu(II), Zn(II); and [Mn(DBtsc)Cl₂] [1]. ESR spectroscopy indicates tetrahedral geometry for Mn(II) complexes and square planar geometry for Cu(II) complexes.

Coordination chemistry Metal complexes Ligand design

Thiosemicarbazides Exhibit Higher Metabolic Activity and Plasma Protein Binding Than Semicarbazides

A systematic comparative analysis of ADMET profiles between thiosemicarbazide and semicarbazide derivatives with proven antitumor activity revealed that thiosemicarbazides have a higher probability of metabolic activity with concomitant increased toxicity [1]. Thiosemicarbazides show significantly higher levels of binding to plasma proteins, a lower average percentage of the unbound fraction, and a longer half-life compared to semicarbazides. In contrast, semicarbazides demonstrate more favorable intestinal absorption properties and lower risk of drug interactions.

ADMET profiling Pharmacokinetics Drug-likeness

1,4-Dibenzoylthiosemicarbazide Melting Point (176 °C) and Solubility Profile Enable Chromatographic Separation from 1,2-Isomer

1,4-Dibenzoylthiosemicarbazide exhibits a melting point of 176 °C and is soluble in chloroform, dichloromethane, and methanol [1]. Its calculated LogP of 3.1 indicates moderate lipophilicity. The compound is synthesized as a mixture with 1,2-dibenzoylthiosemicarbazide, requiring chromatographic separation or differential solubility for isolation of pure regioisomer.

Physicochemical properties Isomer separation Analytical characterization

Validated Application Scenarios for 1,4-Dibenzoylthiosemicarbazide (CAS 58975-55-6)


Synthesis of 4H-5-Mercapto-3-phenyl-1,2,4-triazole and Derivatives

1,4-Dibenzoylthiosemicarbazide serves as a direct precursor for base-catalyzed intramolecular cyclization to 4H-5-mercapto-3-phenyl-1,2,4-triazole, a heterocyclic scaffold with documented biological activities [1]. The 1,4-regioisomer is uniquely suited for this transformation; the 1,2-isomer yields only degradation products under identical conditions. Procurement of regioisomerically pure material is therefore essential for reproducible triazole synthesis [2].

Transition Metal Complexation for Coordination Chemistry and Bioinorganic Studies

1,4-Dibenzoylthiosemicarbazide functions as a versatile ligand for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), forming complexes with stoichiometries including [M(DBtsc-H)(SCN)], [M(DBtsc-H)(SCN)(H₂O)], and [M(DBtsc-H)Cl] [3]. The ligand and its soluble complexes have been screened against bacteria, fungi, and tumor cell lines, establishing a foundation for further metallodrug development [4].

Antibacterial Lead Scaffold Development Against Gram-Positive Pathogens

Chemically modified 1,4-dibenzoylthiosemicarbazide derivatives have demonstrated MICs ≤ 8 μg/mL against S. aureus, S. epidermidis, B. subtilis, B. cereus, and M. luteus, with potency against clinical S. aureus isolates comparable or superior to ampicillin [5]. The scaffold is non-toxic to mammalian cells at MIC values, supporting its suitability for further antimicrobial optimization.

Pharmacomodulation of Benzoylthiosemicarbazide Scaffold for Ddl-Targeted Antimicrobials

Pharmacomodulation studies of the benzoylthiosemicarbazide scaffold have identified D-alanyl-D-alanine ligase (Ddl) as a validated bacterial target [6]. Related thiosemicarbazide derivatives demonstrate MIC values of 3.12-6.25 µM against VRE strains and 12.5-25.0 µM against MRSA/VRSA strains, with bactericidal effects at 5×MIC [7]. The 1,4-dibenzoylthiosemicarbazide scaffold represents a foundational building block for this emerging class of resistance-evasive antimicrobial agents.

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